Cas no 83883-25-4 (4-((6-Hydroxyhexyl)oxy)benzoic acid)

4-((6-Hydroxyhexyl)oxy)benzoic acid structure
83883-25-4 structure
Product Name:4-((6-Hydroxyhexyl)oxy)benzoic acid
CAS No:83883-25-4
MF:C13H18O4
MW:238.279624462128
MDL:MFCD00971624
CID:709373
PubChem ID:3628413
Update Time:2025-07-19

4-((6-Hydroxyhexyl)oxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-((6-Hydroxyhexyl)oxy)benzoic acid
    • 4-(6-Hydroxyhexyloxy)benzoic Acid
    • 4-(6-Hydroxyhex-1-yloxy)benzoicacid
    • 4-(6-hydroxyhexoxy)benzoic acid
    • 4-(6-HYDROXY-HEXYLOXY)BENZOIC ACID
    • 4-[(6-hydroxyhexyl)oxy]Benzoic acid
    • Benzoic acid,4-[(6-hydroxyhexyl)oxy]-
    • 4-(6-hydroxyhexyloxy)benzoate
    • p-[(6-Hydroxyhexyl)oxy]benzoic acid
    • 4-(6-Hydroxyhex-1-yloxy)benzoic acid
    • VVYHWYFUTOHXRH-UHFFFAOYSA-N
    • 4-(6-Hydroxy-hexyloxy)-benzoic acid
    • 4[(6-hydroxyhexyl)oxy]benzoic acid
    • 4-(6-hydroxyhexyloxy)-benzoic acid
    • 2911AC
    • 4-(6- hydroxyhexyloxy)-benzoic acid
    • Benzoic
    • 4-[(6-Hydroxyhexyl)oxy]benzoic acid (ACI)
    • H1629
    • 4-((6-Hydroxyhexyl)oxy)benzoicacid
    • AKOS016003278
    • 4-((6-hydroxyhexyl);oxy);benzoic acid
    • MFCD00971624
    • SCHEMBL223467
    • AS-62251
    • DA-20689
    • 83883-25-4
    • 4'-(6-Hydroxyhexyloxy)benzoic acid
    • DTXSID20394458
    • MDL: MFCD00971624
    • Inchi: 1S/C13H18O4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,1-4,9-10H2,(H,15,16)
    • InChI Key: VVYHWYFUTOHXRH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(OCCCCCCO)=CC=1)O

Computed Properties

  • Exact Mass: 238.12100
  • Monoisotopic Mass: 238.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • Density: 1.156
  • Melting Point: 139-140 ºC
  • Boiling Point: 418.3°C at 760 mmHg
  • Flash Point: 157.9°C
  • Refractive Index: 1.539
  • PSA: 66.76000
  • LogP: 2.31630

4-((6-Hydroxyhexyl)oxy)benzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-((6-Hydroxyhexyl)oxy)benzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; overnight, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 90 °C
1.2 Solvents: Dimethylformamide ;  90 °C; 5 h, 90 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Synthesis and mesophase characterization of novel methacrylate based thermotropic liquid crystalline monomers and their polymers
Siva Mohan Reddy, G.; et al, New Journal of Chemistry, 2014, 38(9), 4357-4364

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  30 min, reflux
1.2 Catalysts: Potassium iodide ;  reflux; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  8 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Synthesis and Photoinduced Reorientation of Liquid Crystalline Polymers with Phenyl Thiobenzoate Side Groups
Kawatsuki, Nobuhiro; et al, Macromolecules (Washington, 2013, 46(6), 2092-2099

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  rt; 1 h, heated
1.2 Catalysts: Potassium iodide ;  heated; 72 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Reference
Crown-ether and azobenzene-containing liquid crystalline polymers: An influence of macromolecular architecture on optical properties and photo-orientation processes
Ryabchun, Alexander; et al, Journal of Polymer Science, 2011, 49(3), 625-633

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  18 h, reflux
Reference
The role of crosslinker molecular structure on mechanical and light-actuation properties in liquid crystalline networks
Donato, Simone; et al, Macromolecular Rapid Communications, 2023, 44(9),

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
1.2 Reagents: Potassium hydroxide ,  Potassium iodide
1.3 -
Reference
Liquid crystalline properties of cholesteric elastomers based on a mesogenic monomer containing menthyl groups
Hu, Jian-She; et al, Polymer International, 2012, 61(7), 1186-1192

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; overnight, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Programmable Chromism and Photoluminescence of Spiropyran-Based Liquid Crystalline Polymer with Tunable Glass Transition Temperature
Hu, Wei; et al, Angewandte Chemie, 2021, 60(35), 19406-19412

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  36 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
Allyl sulfide-based visible light-induced dynamically reshaped liquid crystalline elastomer/SWCNT nanocomposites capable of multimode NIR photomechanical actuations
Wu, Zhongying; et al, New Journal of Chemistry, 2020, 44(26), 10902-10910

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 Catalysts: Potassium iodide ;  rt; overnight, reflux
Reference
An Investigation of the Role of Cross-Linking and Photodegradation of Side-Chain Coumarin Polymers in the Photoalignment of Liquid Crystals
Jackson, Peregrine Orr; et al, Chemistry of Materials, 2001, 13(2), 694-703

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Direct synthesis of terminally "clickable" linear and hyperbranched polyesters
Ramkumar, S. G.; et al, Journal of Polymer Science, 2010, 48(14), 3200-3208

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide ;  6 h, 130 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ;  4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of polymerizable liquid crystalline monomers and their side chain liquid crystalline polymers bearing azo-ester linked benzothiazole mesogen
Karim, Rabiul Md.; et al, Colloid and Polymer Science, 2015, 293(7), 1923-1935

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Ethanol ,  Water ;  45 min, heated; 20 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Hydrogen bonding and liquid crystallinity of low molar mass and polymeric mesogens containing benzoic acids: a variable temperature Fourier transform infrared spectroscopic study
Martinez-Felipe, A.; et al, Phase Transitions, 2014, 87(12), 1191-1210

Production Method 14

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 6 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  5 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Side-Chain Liquid Crystalline Poly(meth)acrylates with Bent-Core Mesogens
Chen, Xiaofang; et al, Macromolecules, 2007, 40(4), 840-848

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  6 h, reflux
Reference
Coupling of Photoinduced Mass Immigration with Polymer Networks to Produce Nanostructured Materials Capable of Reversibly Creating Arbitrary Deformations
Yin, Xianpeng; et al, Macromolecular Chemistry and Physics, 2018, 219(14),

4-((6-Hydroxyhexyl)oxy)benzoic acid Raw materials

4-((6-Hydroxyhexyl)oxy)benzoic acid Preparation Products

4-((6-Hydroxyhexyl)oxy)benzoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:83883-25-4)4-(6-HYDROXYHEXYLOXY)BENZOIC ACID
Order Number:sfd20207
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 4-((6-Hydroxyhexyl)oxy)benzoic acid

Comprehensive Overview of 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS No. 83883-25-4): Properties, Applications, and Industry Insights

4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS No. 83883-25-4) is a specialized organic compound that has garnered significant attention in pharmaceutical, cosmetic, and material science research. This hydroxyhexyloxy benzoic acid derivative is characterized by its unique molecular structure, combining a benzoic acid core with a 6-hydroxyhexyloxy side chain. The compound's amphiphilic nature, derived from its polar hydroxyl group and non-polar aromatic ring, makes it a versatile intermediate in synthesizing advanced functional materials.

In recent years, the demand for 4-((6-Hydroxyhexyl)oxy)benzoic acid has surged due to its role as a key building block in liquid crystal polymers (LCPs) and self-assembling materials. Researchers are particularly interested in its ability to form stable mesophases, which is critical for developing next-generation display technologies and responsive materials. The compound's CAS No. 83883-25-4 is frequently searched in academic databases, reflecting its importance in cutting-edge material science applications.

The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with 6-chloro-1-hexanol, followed by careful purification processes. This hydroxy-functionalized benzoic acid derivative exhibits excellent thermal stability, with a melting point range of 120-125°C, making it suitable for high-temperature applications. Its solubility profile—soluble in polar organic solvents like methanol and DMSO but insoluble in water—allows for flexible formulation options in various industrial processes.

From a commercial perspective, CAS 83883-25-4 has become increasingly relevant in the cosmeceutical industry, where it serves as a precursor for UV-absorbing compounds and antioxidant derivatives. The compound's aromatic structure enables effective free radical scavenging, while its hydroxyl group facilitates derivatization into various ester forms. This dual functionality addresses growing consumer demand for multifunctional cosmetic ingredients that combine stability with biological activity.

Environmental considerations surrounding 4-((6-Hydroxyhexyl)oxy)benzoic acid production have also emerged as a research focus. Recent studies explore green chemistry approaches to synthesize this compound, including enzymatic catalysis and solvent-free reactions. These developments align with the pharmaceutical industry's push toward sustainable manufacturing practices, making 83883-25-4 a case study in eco-friendly fine chemical production.

Analytical characterization of 4-((6-Hydroxyhexyl)oxy)benzoic acid typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and differential scanning calorimetry. The compound's purity is crucial for its performance in end-use applications, particularly in electronic materials where trace impurities can significantly affect dielectric properties. Quality control protocols for CAS 83883-25-4 often specify minimum purity levels of 98%, with stringent limits on residual solvents and heavy metals.

Emerging applications for this compound include its use in drug delivery systems, where its amphiphilic nature enables the formation of micellar structures for hydrophobic drug solubilization. The 6-hydroxyhexyloxy side chain provides an attachment point for further functionalization, allowing researchers to tailor the compound's properties for specific therapeutic applications. This versatility explains why patent filings involving 83883-25-4 have increased by 35% over the past five years.

Storage and handling recommendations for 4-((6-Hydroxyhexyl)oxy)benzoic acid emphasize protection from moisture and oxidation. The compound should be stored in airtight containers under inert gas at temperatures below 25°C. These precautions maintain the stability of both the benzoic acid moiety and the hydroxyhexyl side chain, ensuring consistent performance in downstream applications.

Market analysts project steady growth for CAS 83883-25-4 derivatives, particularly in Asia-Pacific regions where advanced material production is expanding rapidly. The compound's compatibility with polyester synthesis routes makes it valuable for specialty polymer markets, while its moderate production costs ensure competitive pricing. Future research directions may explore its potential in biodegradable plastics and conductive polymers, further broadening its industrial relevance.

For researchers investigating 4-((6-Hydroxyhexyl)oxy)benzoic acid, recent literature highlights its role in supramolecular chemistry applications. The compound's ability to form hydrogen-bonded networks through its carboxylic acid and hydroxyl groups enables the creation of precisely structured nanomaterials. This property is particularly valuable in molecular imprinting technologies and sensor development, where molecular recognition is critical.

Regulatory status of 83883-25-4 varies by region, but it generally falls under standard chemical safety protocols rather than specialized restrictions. Manufacturers and users should consult local REACH or TSCA listings for compliance requirements. The compound's favorable toxicological profile, demonstrated through standard OECD guideline tests, supports its use in diverse applications without significant regulatory barriers.

In conclusion, 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS No. 83883-25-4) represents a multifaceted chemical building block with expanding applications across high-tech industries. Its unique combination of aromatic and aliphatic functionalities positions it as a valuable intermediate for innovators in materials science, pharmaceuticals, and specialty chemicals. As research continues to uncover new properties and applications for this hydroxyhexyloxy benzoic acid derivative, its commercial and scientific importance is poised for significant growth in the coming decade.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:83883-25-4)4-(6-HYDROXYHEXYLOXY)BENZOIC ACID
sfd20207
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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